
4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Overview
Description
4-Chloro-2-(trifluoromethyl)phenyl isocyanate (CAS: 16588-69-5) is an aromatic isocyanate with the molecular formula C₈H₃ClF₃NO and a molecular weight of 221.56 g/mol . Key properties include:
- Boiling Point: 114–115°C at 10 mmHg .
- Physical State: Liquid (pungent odor) at room temperature .
- Storage: Requires storage at 2–8°C to prevent degradation .
- Applications: Used as an intermediate in pharmaceuticals, agrochemicals, and polymer synthesis. Notably, it is incorporated into compounds targeting kinase inhibitors and anti-cancer agents .
The chloro and trifluoromethyl substituents at the 2- and 4-positions of the benzene ring enhance its electrophilicity and lipophilicity, making it reactive toward nucleophiles like amines and alcohols .
Preparation Methods
The synthesis of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
4-Chloro-2-(trifluoromethyl)aniline+Phosgene→4-Chloro-2-(trifluoromethyl)phenyl isocyanate+HCl
Industrial production methods often involve the use of continuous flow reactors to enhance safety and efficiency. The reaction conditions typically include temperatures ranging from 0°C to 50°C and the use of inert solvents such as dichloromethane .
Chemical Reactions Analysis
4-Chloro-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-(trifluoromethyl)aniline and carbon dioxide.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as thiols and phenols.
Common reagents used in these reactions include amines, alcohols, thiols, and phenols. The major products formed depend on the specific nucleophile involved in the reaction .
Scientific Research Applications
Synthesis Overview
The synthesis of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate can be achieved through several methods, typically involving the reaction of chlorinated and trifluoromethylated aromatic compounds with isocyanate precursors. Notably, the compound serves as an intermediate in the production of pharmaceuticals, particularly anticancer drugs.
Synthesis Pathway
The compound can be synthesized from ortho-chlorotrifluoromethane through a multi-step process:
- Nitration : Using acetic anhydride and concentrated nitric acid to form a nitro derivative.
- Reduction : Converting the nitro group to an amine using a ferric chloride/hydrazine hydrate system.
- Isocyanation : Reacting the amine with triphosgene to yield the final isocyanate product .
Medicinal Chemistry Applications
This compound plays a crucial role in the synthesis of various pharmaceutical agents, most notably sorafenib, a multi-kinase inhibitor used in cancer therapy.
Case Study: Sorafenib
- Mechanism of Action : Sorafenib targets several kinases involved in tumor growth and angiogenesis, including RAF kinases and VEGFRs. It has been approved for treating advanced renal cell carcinoma and hepatocellular carcinoma .
- Significance : The incorporation of this compound into sorafenib's structure enhances its pharmacological properties, making it effective against multiple cancer types.
Material Science Applications
In addition to its medicinal uses, this compound finds applications in material science, particularly in the development of polymers and coatings.
Polymer Chemistry
- Application : The compound can be utilized as a monomer or crosslinking agent in the synthesis of polyurethane materials. Its trifluoromethyl group imparts unique properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and applications of aromatic isocyanates depend on substituent positions and electronic effects. Below is a comparative analysis:
Table 1: Key Properties of 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate and Analogues
Reactivity and Stability
- Electron-Withdrawing Groups: The trifluoromethyl (–CF₃) group in this compound increases electrophilicity, accelerating reactions with nucleophiles. This contrasts with 4-Fluoro-2-nitrophenyl isocyanate, where the nitro (–NO₂) group further enhances reactivity but reduces thermal stability . Chlorine at the 4-position provides steric hindrance, moderating reactivity compared to 3,5-Bis(trifluoromethyl)phenyl isocyanate, which lacks chlorine but has two –CF₃ groups for extreme lipophilicity .
Positional Isomerism :
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Cl at 4, CF₃ at 3) forms a crystalline solid due to altered molecular packing, unlike the liquid state of the 2-CF₃ isomer .
Biological Activity
4-Chloro-2-(trifluoromethyl)phenyl isocyanate (CTFPI) is a compound with significant chemical properties due to its trifluoromethyl group, which enhances biological activity and reactivity. This article delves into the biological activity of CTFPI, exploring its mechanisms, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₈H₃ClF₃NO
- Molecular Weight : 221.57 g/mol
- Boiling Point : 92 °C
- Melting Point : 36 °C
CTFPI is primarily noted for its role in organic synthesis rather than having a specific biological mechanism of action. The trifluoromethyl group contributes to its lipophilicity and stability, making it a valuable building block in drug design. The compound has been utilized in synthesizing various pharmaceuticals, particularly those targeting cancer and other diseases.
Anticancer Properties
Recent studies have highlighted the potential of CTFPI derivatives in anticancer applications. For instance, compounds synthesized from CTFPI have shown promising results in inhibiting the proliferation of cancer cell lines. A notable example includes the synthesis of sorafenib, an anticancer drug, which incorporates CTFPI in its structure. Sorafenib has been shown to inhibit tumor growth by targeting multiple pathways involved in cancer progression .
Inhibition Studies
In vitro studies have demonstrated that CTFPI and its derivatives can inhibit specific enzymes and cellular pathways associated with cancer cell growth. For example, research indicated that the incorporation of trifluoromethyl groups into phenolic compounds significantly increased their potency against various targets, such as 5-hydroxytryptamine uptake .
Case Study 1: Sorafenib Synthesis
A study outlined the synthesis of sorafenib from 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The process involved several steps:
- Formation of an intermediate by reacting CTFPI with a specific aniline derivative.
- Final product purification through chromatography.
- Biological evaluation , which revealed significant anticancer activity against renal cell carcinoma .
Case Study 2: DDX3X Helicase Inhibitors
Another study focused on developing inhibitors targeting DDX3X helicase using CTFPI derivatives. These compounds exhibited broad-spectrum antiviral activity without significant toxicity in preclinical models. The research emphasized the importance of trifluoromethyl substitution in enhancing biological activity .
Table 1: Comparison of Biological Activities
Compound | Target | Activity Level | Reference |
---|---|---|---|
Sorafenib | Renal Cell Carcinoma | High | |
DDX3X Inhibitor Derivative | Viral Infections | Moderate | |
CTFPI | Enzyme Inhibition | Variable |
Table 2: Synthesis Overview
Step | Description |
---|---|
Step 1 | Reacting CTFPI with aniline derivative |
Step 2 | Purification via chromatography |
Step 3 | Biological evaluation against cancer cell lines |
Safety and Handling
CTFPI is classified as toxic if ingested or inhaled. It requires careful handling with appropriate personal protective equipment (PPE). Safety data sheets recommend avoiding exposure to vapors and ensuring adequate ventilation during use .
Properties
IUPAC Name |
4-chloro-1-isocyanato-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPJLJFODHSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369817 | |
Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-69-5 | |
Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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